molecular formula C10H14N2O3 B11791298 Methyl 4-(1H-pyrrole-2-carboxamido)butanoate

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate

Cat. No.: B11791298
M. Wt: 210.23 g/mol
InChI Key: DKJPNATXZYCWMY-UHFFFAOYSA-N
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Description

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate is a chemical compound with a molecular formula of C10H14N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1H-pyrrole-2-carboxamido)butanoate typically involves the reaction of 4-methyl-2-pyrrolecarboxylic acid with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with anhydrous acetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate is unique due to its specific pyrrole-based structure, which distinguishes it from other synthetic cannabinoids. This uniqueness can lead to different biological activities and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-(1H-pyrrole-2-carbonylamino)butanoate

InChI

InChI=1S/C10H14N2O3/c1-15-9(13)5-3-7-12-10(14)8-4-2-6-11-8/h2,4,6,11H,3,5,7H2,1H3,(H,12,14)

InChI Key

DKJPNATXZYCWMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC=CN1

Origin of Product

United States

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